5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Overview
Description
5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Scientific Research Applications
5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and other organoboron reagents.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially participate in the formation of carbon-carbon bonds . This involves the oxidative addition of the compound to a palladium catalyst, followed by transmetalation with an organoboron reagent .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving carbon-carbon bond formation, given its potential use in suzuki–miyaura cross-coupling reactions .
Result of Action
If used in suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, temperature, and the presence of a base .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification and carboxylation reactions. For instance, starting from a suitable diketone and an amine, the pyrrole ring can be formed through a Paal-Knorr synthesis. Subsequent functionalization steps introduce the methoxycarbonyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester and carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3,4-dicarboxylic acid derivatives, while reduction could produce pyrrole-3-carboxylic acid alcohols.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the methoxycarbonyl group, which may affect its reactivity and applications.
5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid: Similar structure but without the 2,4-dimethyl substitutions, leading to different chemical properties.
5-(methoxycarbonyl)-2-methyl-1H-pyrrole-3-carboxylic acid: Contains only one methyl group, which may influence its steric and electronic properties.
Uniqueness
The presence of both methoxycarbonyl and carboxylic acid groups, along with the 2,4-dimethyl substitutions, makes 5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid unique. These functional groups confer distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-methoxycarbonyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-4-6(8(11)12)5(2)10-7(4)9(13)14-3/h10H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNGWWQMFJZVSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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